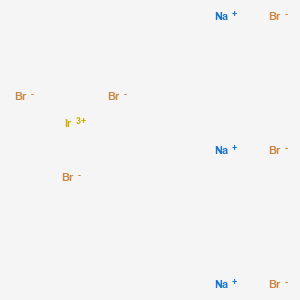
Trisodium hexabromoiridate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Trisodium hexabromoiridate: is a coordination complex with the molecular formula Br₆IrNa₃ It is composed of an iridium ion in the +3 oxidation state, coordinated with six bromide ions and three sodium ions
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Trisodium hexabromoiridate typically involves the reaction of iridium(III) chloride with sodium bromide in an aqueous solution. The reaction is carried out under controlled conditions to ensure the formation of the desired complex. The general reaction can be represented as follows:
IrCl3+6NaBr→Na3[IrBr6]+3NaCl
The reaction mixture is then filtered, and the product is purified through recrystallization.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced purification techniques to obtain the compound with high purity and yield. The production is carried out in specialized reactors designed to handle the specific reaction conditions required for the synthesis.
Análisis De Reacciones Químicas
Types of Reactions: Trisodium hexabromoiridate undergoes various types of chemical reactions, including:
Oxidation: The iridium center can undergo oxidation reactions, leading to the formation of higher oxidation state complexes.
Reduction: The compound can be reduced to form lower oxidation state iridium complexes.
Substitution: The bromide ligands can be substituted with other ligands, such as chloride or cyanide, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and hydrazine are used.
Substitution: Ligand exchange reactions are typically carried out in aqueous or organic solvents, with the addition of the desired ligand.
Major Products Formed:
Oxidation: Formation of iridium(IV) complexes.
Reduction: Formation of iridium(I) or iridium(II) complexes.
Substitution: Formation of new coordination complexes with different ligands.
Aplicaciones Científicas De Investigación
Chemistry: Trisodium hexabromoiridate is used as a precursor for the synthesis of various iridium-based complexes
Biology and Medicine: Iridium complexes, including this compound, have shown promise as anticancer agents. Their unique chemical properties allow them to interact with biological molecules, leading to potential therapeutic applications .
Industry: The compound is used in the development of advanced materials and as a catalyst in various industrial processes. Its stability and reactivity make it suitable for applications in the chemical and pharmaceutical industries.
Mecanismo De Acción
The mechanism of action of Trisodium hexabromoiridate involves its interaction with molecular targets through coordination chemistry. The iridium center can form bonds with various ligands, leading to changes in the electronic structure and reactivity of the complex. These interactions can affect biological pathways and molecular targets, making the compound useful in medicinal chemistry and catalysis.
Comparación Con Compuestos Similares
Trisodium;iridium(3+);hexachloride: Similar structure but with chloride ligands instead of bromide.
Trisodium;iridium(3+);hexacyanide: Contains cyanide ligands, leading to different chemical properties.
Trisodium;platinum(3+);hexabromide: Platinum analog with similar coordination environment.
Uniqueness: Trisodium hexabromoiridate is unique due to the presence of bromide ligands, which impart distinct chemical properties compared to its chloride and cyanide analogs
Propiedades
Número CAS |
52352-03-1 |
|---|---|
Fórmula molecular |
Br6IrNa3 |
Peso molecular |
740.6 g/mol |
Nombre IUPAC |
trisodium;iridium(3+);hexabromide |
InChI |
InChI=1S/6BrH.Ir.3Na/h6*1H;;;;/q;;;;;;+3;3*+1/p-6 |
Clave InChI |
IRJFCWPVAMSCQM-UHFFFAOYSA-H |
SMILES |
[Na+].[Na+].[Na+].[Br-].[Br-].[Br-].[Br-].[Br-].[Br-].[Ir+3] |
SMILES canónico |
[Na+].[Na+].[Na+].[Br-].[Br-].[Br-].[Br-].[Br-].[Br-].[Ir+3] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![S-[(4-bromophenyl)methyl] ethanethioate](/img/structure/B1599244.png)












![N-[(E,2S,3R)-3-hydroxy-1-[(2R,5S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoctadec-4-en-2-yl]octadecanamide](/img/structure/B1599266.png)
